(4-Fluoro-3-piperidin-1-ylsulfonylphenyl)-thiomorpholin-4-ylmethanone
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Overview
Description
(4-Fluoro-3-piperidin-1-ylsulfonylphenyl)-thiomorpholin-4-ylmethanone is a complex organic compound that features a unique combination of functional groups, including a fluorine atom, a piperidine ring, a sulfonyl group, and a thiomorpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-3-piperidin-1-ylsulfonylphenyl)-thiomorpholin-4-ylmethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is introduced through a nucleophilic substitution reaction involving piperidine and a suitable halogenated precursor.
Introduction of the Fluorine Atom: The fluorine atom is typically introduced via electrophilic fluorination using reagents such as Selectfluor.
Sulfonylation: The sulfonyl group is added through a sulfonylation reaction, often using sulfonyl chlorides in the presence of a base.
Thiomorpholine Ring Formation: The thiomorpholine ring is formed through a cyclization reaction involving a suitable thiol and an amine precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and reduce costs. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-3-piperidin-1-ylsulfonylphenyl)-thiomorpholin-4-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated precursors and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
(4-Fluoro-3-piperidin-1-ylsulfonylphenyl)-thiomorpholin-4-ylmethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism of action of (4-Fluoro-3-piperidin-1-ylsulfonylphenyl)-thiomorpholin-4-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole: This compound shares the piperidine and fluorine functional groups but differs in its overall structure and applications.
4-Fluoro-3-(piperidine-1-sulfonyl)phenylboronic acid: Similar in having the piperidine and sulfonyl groups, but with different reactivity and applications.
4-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]morpholine: Shares the sulfonyl and fluorine groups but has a different core structure.
Uniqueness
(4-Fluoro-3-piperidin-1-ylsulfonylphenyl)-thiomorpholin-4-ylmethanone is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
(4-fluoro-3-piperidin-1-ylsulfonylphenyl)-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O3S2/c17-14-5-4-13(16(20)18-8-10-23-11-9-18)12-15(14)24(21,22)19-6-2-1-3-7-19/h4-5,12H,1-3,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFFHRQSGQNQRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)N3CCSCC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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